2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate
Description
2-Chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and fluoro substituent on the benzyl group and a hydroxy and methyl substituent on the benzoate group
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-9-4-2-5-10(14(9)18)15(19)20-8-11-12(16)6-3-7-13(11)17/h2-7,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDVMMZVUWRSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate typically involves the esterification of 2-hydroxy-3-methylbenzoic acid with 2-chloro-6-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: 2-chloro-6-fluorobenzyl 2-keto-3-methylbenzoate.
Reduction: 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzyl alcohol.
Substitution: 2-methoxy-6-fluorobenzyl 2-hydroxy-3-methylbenzoate.
Scientific Research Applications
2-Chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The hydroxy group can form hydrogen bonds, further stabilizing the interaction with the target. These interactions result in the compound’s observed biological effects.
Comparison with Similar Compounds
- 2-chloro-6-fluorobenzyl 2-hydroxybenzoate
- 2-chloro-6-fluorobenzyl 3-methylbenzoate
- 2-chloro-6-fluorobenzyl 2-hydroxy-4-methylbenzoate
Comparison: Compared to its similar compounds, 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate is unique due to the specific positioning of the hydroxy and methyl groups on the benzoate moiety. This unique structure can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
